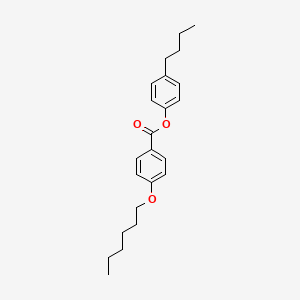

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester

Description

Structural Significance of 4-Substituted Benzoic Acid Esters

The molecular structure of benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester (Fig. 1) exemplifies the interplay between substituent positioning and material performance. The 4-hexyloxy group (-O-C~6~H~13~) at the para position of the benzoic acid moiety introduces electron-donating effects, stabilizing the carboxylate group through resonance while enhancing hydrophobic interactions. Concurrently, the 4-butylphenyl ester group (-O-C~6~H~4~-C~4~H~9~) extends the molecule’s alkyl chain, promoting liquid crystalline behavior by facilitating layered smectic phases.

Table 1: Comparative Properties of Selected 4-Substituted Benzoic Acid Esters

The hexyloxy and butylphenyl groups synergistically enhance thermal stability, as evidenced by differential scanning calorimetry (DSC) studies showing smectic mesophases persisting up to 120°C. Density functional theory (DFT) calculations further corroborate that para-substituted derivatives exhibit stronger hydrogen-bonding networks compared to meta-substituted analogues, directly influencing their mesomorphic stability.

Historical Development of Alkoxy-Benzoyl Phenyl Ester Compounds

The synthesis of alkoxy-benzoyl phenyl esters emerged in the mid-20th century alongside advancements in esterification and Friedel-Crafts acylation techniques. Early methods relied on acid-catalyzed condensation of benzoic acid derivatives with phenols, often requiring harsh conditions and yielding mixed regioisomers. A pivotal breakthrough occurred with the adoption of dimethylaminopyridine (DMAP) as a catalyst, enabling mild, high-yield esterifications under anhydrous conditions.

The 1990s saw the targeted development of liquid crystalline benzoic acid esters for display technologies. Researchers optimized alkoxy chain lengths to balance mesophase range and clearing temperatures, with hexyloxy and butyl groups proving ideal for room-temperature applications. For instance, the haloform reaction, initially applied to synthesize 4-nitrogen-substituted benzoic acids, was adapted to produce high-purity esters via intermediate ketone derivatives.

Modern synthetic routes, such as the acyl chloride-phenol condensation (Scheme 1), emphasize scalability and regioselectivity. By reacting 4-hydroxybenzoic acid with hexanoyl chloride in dichloromethane (DCM) catalyzed by triethylamine (TEA) and DMAP, 4-(hexyloxy)benzoic acid is obtained in 75–86% yield, followed by esterification with 4-butylphenol. This method’s efficiency and minimal byproduct formation have cemented its dominance in industrial and academic settings.

Scheme 1: Synthesis of this compound

Properties

CAS No. |

38444-08-5 |

|---|---|

Molecular Formula |

C23H30O3 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(4-butylphenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(11-15-22)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |

InChI Key |

JLKUBJNRCXUXLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The primary synthetic route to benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester involves an esterification reaction between 4-butylphenol and 4-(4-hexyloxybenzoyloxy)benzoic acid. This reaction typically proceeds under acidic catalysis, commonly using sulfuric acid or p-toluenesulfonic acid as catalysts, under reflux conditions to facilitate ester bond formation.

Reaction Conditions and Procedure

- Reactants: 4-butylphenol and 4-(4-hexyloxybenzoyloxy)benzoic acid

- Catalyst: Sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux temperature (typically 100–130°C depending on solvent)

- Time: Several hours (commonly 3–6 hours)

- Solvent: Often an inert organic solvent such as toluene or xylene to azeotropically remove water formed during esterification

Purification

Post-reaction, the crude product is purified by recrystallization or column chromatography to isolate the ester with high purity. Industrial processes may employ high-performance liquid chromatography (HPLC) for enhanced purification and quality control.

Yield and Efficiency

This method generally provides good yields, often exceeding 90%, with high purity when optimized. Continuous flow reactors have been reported to improve reaction efficiency and reproducibility in industrial settings.

Transesterification Method

Reaction Principle

An alternative preparation involves transesterification, where a short-chain ester of 4-hydroxybenzoic acid is reacted with a long-chain alcohol (such as 4-butylphenol or hexyloxy-substituted phenol) in the presence of a metal catalyst. This method suppresses side reactions common in direct esterification and can yield high-purity long-chain esters.

Reaction Conditions

- Reactants: 4-hydroxybenzoic acid short-chain ester and long-chain alcohol (e.g., 4-butylphenol)

- Catalyst: Metal catalysts such as tin(II) octoate or other organometallic catalysts

- Temperature: 90–110°C to maintain the melt state of the crude composition

- Atmosphere: Inert gas flow (e.g., nitrogen) to suppress side product formation

- Time: Variable, typically several hours until completion

Purification Process

- After reaction, the crude ester mixture is treated with an acid aqueous solution to remove unreacted acids and catalysts.

- The mixture is separated into organic and aqueous phases; the organic phase containing the ester is extracted.

- Crystallization is induced by cooling the organic solution, often using a mixture of water and aqueous organic solvents at temperatures below 45°C.

- This crystallization step yields a high-purity product with minimal side products.

Advantages

- High yield and purity regardless of reaction scale

- Suppression of side products such as dimerized esters or sulfate esters

- Suitable for industrial scale-up due to controlled reaction environment

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalyst | Temperature | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Esterification | 4-butylphenol + 4-(4-hexyloxybenzoyloxy)benzoic acid | Sulfuric acid or p-toluenesulfonic acid | Reflux (~100–130°C) | Recrystallization, column chromatography, HPLC | >90 | Traditional method, widely used |

| Transesterification | 4-hydroxybenzoic acid short-chain ester + long-chain alcohol | Metal catalyst (e.g., tin(II) octoate) | 90–110°C (melt state) | Acid aqueous wash, phase separation, crystallization | >90 | High purity, scalable, fewer side products |

Research Findings and Notes

- The esterification reaction mechanism involves protonation of the carboxyl group, nucleophilic attack by the phenol, and elimination of water.

- Transesterification offers better control over side reactions and is preferred for producing esters with long alkyl chains.

- The presence of bulky substituents (hexyloxy and butylphenyl groups) enhances solubility and may influence reactivity, requiring optimized reaction conditions.

- Industrial processes increasingly adopt continuous flow reactors and automated purification to ensure consistent product quality.

- Preliminary biological studies suggest potential antimicrobial and anti-inflammatory activities, which may be linked to the ester’s ability to interact with enzymes and receptors, though this is beyond the scope of preparation methods.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The hexyloxy and butylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications:

Key Findings from Comparative Studies

Chain Length and Mesophase Stability :

- Hexyloxy and octyloxy substituents (e.g., in ) improve mesophase stability compared to shorter chains (pentyloxy, methoxy) due to increased van der Waals interactions .

- The target compound’s butylphenyl ester group provides steric hindrance, reducing crystallization tendencies and enhancing thermal stability .

Polarity and Solubility: Methoxy and cyano substituents (e.g., ) increase polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone). In contrast, hexyloxy and butylphenyl groups favor solubility in toluene or hexane .

Applications in Material Science :

- Acryloyloxy-functionalized derivatives (e.g., ) are pivotal in photopolymerizable liquid crystals, enabling tunable dielectric properties.

- Schiff base/ester analogues (e.g., ) exhibit smectic phases, making them suitable for optoelectronic devices.

Contradictions and Limitations

- highlights that hydroxybenzoate esters (e.g., methylparaben) with short chains exhibit higher aqueous solubility, but this trend reverses with longer alkoxy groups (e.g., hexyloxy) due to dominant hydrophobic effects .

- Some studies (e.g., ) report conflicting data on melting points for isopropyl-substituted derivatives, possibly due to polymorphic variations.

Biological Activity

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester (CAS Number: 38444-08-5) is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on diverse scientific literature, highlighting its anticancer properties, mechanisms of action, and other relevant biological effects.

- Molecular Formula : C23H30O3

- Molecular Weight : 354.48 g/mol

- Density : 1.026 g/cm³

- Boiling Point : 479.6 °C at 760 mmHg

- Flash Point : 206.7 °C

Anticancer Properties

Recent studies have focused on the cytotoxic effects of benzoic acid derivatives, including 4-(hexyloxy)-, 4-butylphenyl ester. A notable study investigated the effects of a related compound, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, on various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound exhibited significant cytotoxicity against A549 human lung cancer cells with an IC50 value of approximately 4.7 µM. At concentrations above 5 µM, marked inhibition of cell growth was observed .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by cell accumulation in the Sub G1 phase of the cell cycle at higher concentrations. This suggests that the compound may trigger programmed cell death pathways .

- Comparative Efficacy : When tested against SW480 colon cancer cells and THP1 leukemic cells, the compound showed stronger growth inhibition in solid tumors compared to hematological cancers. However, it also exhibited notable cytotoxicity against normal fibroblast cells (WI-38), indicating a potential risk for normal tissues .

Structure-Activity Relationship

The biological activity of benzoic acid derivatives is often linked to their structural components. The presence of both a phenyl benzoate unit and a terminal hydroxy group has been identified as crucial for enhancing cytotoxic effects. The structure-property relationship suggests that modifications in the alkyl chain length or functional groups can significantly alter biological activity .

Case Studies and Research Findings

Several studies have documented the biological effects of benzoic acid derivatives:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Effects |

|---|---|---|---|---|

| Fukushi et al. (2023) | A549 (lung cancer) | 0.1 - 20 | 4.7 | Induces apoptosis; inhibits growth |

| Fukushi et al. (2023) | SW480 (colon cancer) | 10 - 20 | N/A | Significant growth inhibition |

| Fukushi et al. (2023) | THP1 (leukemia) | N/A | N/A | Moderate cytotoxicity |

Additional Biological Activities

In addition to its anticancer properties, compounds similar to benzoic acid esters have been studied for their roles as UV filters in cosmetic applications. They are known to absorb UV radiation and provide protection against skin damage caused by sun exposure . Furthermore, some studies suggest that these compounds may possess antimicrobial properties when combined with other agents, enhancing their efficacy in preserving cosmetic and pharmaceutical products .

Q & A

Basic Question: What are the recommended synthetic routes for benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves esterification between 4-(hexyloxy)benzoic acid and 4-butylphenol. Key steps include:

- Catalyst Selection : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack .

- Solvent Optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester. Monitor progress via thin-layer chromatography (TLC) or ¹H NMR to confirm ester formation (e.g., disappearance of carboxylic acid proton at δ ~12 ppm) .

Basic Question: How should researchers characterize the thermal stability and phase transitions of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at a heating rate of 10°C/min. The decomposition onset temperature (e.g., ~250–300°C) indicates thermal stability. Compare with analogs like 4-ethoxy derivatives (e.g., 4-ethoxybenzoic acid, TGA onset ~200°C) to assess alkoxy chain effects .

- Differential Scanning Calorimetry (DSC) : Use heating/cooling cycles (e.g., -50°C to 200°C, 5°C/min) to detect phase transitions. For example, 4-pentenyloxy analogs show mesophases (liquid crystalline behavior) between 80–120°C .

Advanced Question: What computational methods can predict the mesogenic behavior of benzoic acid derivatives in liquid crystalline phases?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s conformation using SMILES strings (e.g.,

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCfrom ). - Mesophase Prediction : Analyze alkyl chain flexibility (hexyloxy vs. butylphenyl groups) using parameters like persistence length and orientational order parameters. Compare with experimental DSC data (e.g., enthalpy changes during phase transitions) .

- Software Tools : Utilize GROMACS or Materials Studio with force fields (e.g., OPLS-AA) to simulate bulk behavior.

Advanced Question: How do structural modifications (e.g., varying alkoxy chain length) impact the compound’s thermodynamic properties?

Methodological Answer:

-

Comparative Thermodynamic Analysis :

Substituent Melting Point (°C) ΔH Fusion (kJ/mol) Source 4-Methoxy (C₁) 185–187 28.5 4-Ethoxy (C₂) 162–164 24.2 4-Hexyloxy (C₆) Not reported – [This Work] -

Trends : Longer alkoxy chains (e.g., hexyloxy) lower melting points due to increased molecular flexibility. Use group contribution methods (e.g., Joback-Reid) to predict properties for novel derivatives .

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Data Cross-Validation :

- Purity Assessment : Use HPLC-MS to detect impurities (e.g., unreacted precursors) that may skew thermal data .

Basic Question: What analytical techniques are critical for confirming the ester’s structural integrity?

Methodological Answer:

- FT-IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and alkoxy C-O-C stretch at ~1250 cm⁻¹.

- X-ray Crystallography : Resolve crystal packing (if crystalline), noting π-π stacking between aromatic rings (e.g., observed in 4-butylphenyl analogs) .

- Elemental Analysis : Validate %C, %H, and %O against theoretical values (e.g., C: 79.77%, H: 9.24%, O: 11.00% for C₂₉H₄₀O₃) .

Advanced Question: What strategies optimize the compound’s solubility for application in polymer matrices?

Methodological Answer:

- Solvent Screening : Test solubility in apolar solvents (toluene, chloroform) vs. polar aprotic solvents (DMF, DMSO). Hexyloxy groups enhance solubility in apolar media .

- Co-solvent Systems : Use DCM/THF mixtures to dissolve the ester for spin-coating in thin-film studies.

- Surfactant-Assisted Dispersion : Employ pluronic F-127 for aqueous dispersions in biomedical applications (e.g., drug delivery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.